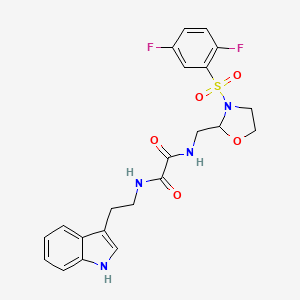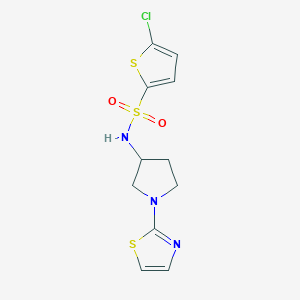
5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is a chemical compound that likely contains a thiazole ring . Thiazole is an important heterocycle in the world of chemistry, and it has been used in the development of various drugs and biologically active agents .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions followed by heterocyclization . For instance, a compound was synthesized by condensation of 5-acetylthiazole with 2-formyl thiophene, followed by heterocyclization with hydrazine and thiosemicarbazide .Molecular Structure Analysis
The thiazole ring, a key component of the compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The aromaticity of the ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Thiazole-containing molecules, when entering physiological systems, behave unpredictably and can reset the system differently . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide:
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. The thiazole ring is known for its antimicrobial properties, and the presence of the sulfonamide group enhances its efficacy against pathogens. Research indicates that it can be used to develop new antibiotics to combat resistant strains of bacteria .
Anticancer Potential
Studies have demonstrated that this compound exhibits cytotoxic effects on cancer cells. The thiazole moiety is a common feature in many anticancer agents, and the compound’s unique structure allows it to interfere with cancer cell proliferation and induce apoptosis. It has potential applications in the development of novel chemotherapeutic agents .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. The sulfonamide group is known to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX). This makes the compound a candidate for developing new anti-inflammatory drugs that could be used to treat conditions like arthritis and other inflammatory diseases .
Antiviral Applications
Research has shown that this compound can inhibit the replication of certain viruses. The thiazole ring’s ability to interfere with viral enzymes and proteins makes it a potential candidate for antiviral drug development. It could be particularly useful in treating viral infections that are resistant to current antiviral medications .
Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments aimed at slowing down or preventing neurodegeneration .
Antioxidant Activity
The compound exhibits significant antioxidant activity, which is crucial in protecting cells from damage caused by free radicals. This property is beneficial in preventing various diseases, including cancer, cardiovascular diseases, and aging-related disorders. The antioxidant potential of this compound could be harnessed in developing supplements or drugs aimed at reducing oxidative stress .
Antidiabetic Potential
Preliminary studies suggest that this compound may have antidiabetic properties. It appears to enhance insulin sensitivity and reduce blood glucose levels, making it a potential candidate for developing new treatments for diabetes. The thiazole ring’s interaction with metabolic pathways is a key factor in its antidiabetic effects .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown efficacy against various fungal pathogens. This makes it a potential candidate for developing antifungal medications, particularly for treating infections that are resistant to existing antifungal drugs .
These applications highlight the versatility and potential of 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide in various fields of scientific research and drug development.
Thiazoles: having diverse biological activities Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents
Wirkmechanismus
While the specific mechanism of action for “5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is not mentioned in the retrieved papers, thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, bacterial DNA gyrase B inhibitor activity, and antitumor and cytotoxic activity .
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S3/c12-9-1-2-10(19-9)20(16,17)14-8-3-5-15(7-8)11-13-4-6-18-11/h1-2,4,6,8,14H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMCHMKEXUOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

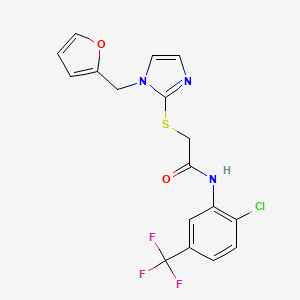

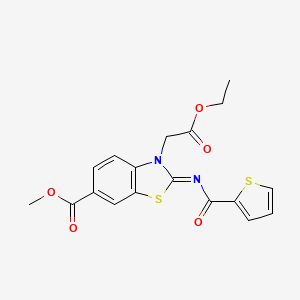
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2696464.png)
![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)


![Tert-butyl 4-[1-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2696468.png)
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696474.png)
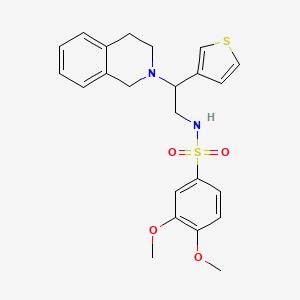
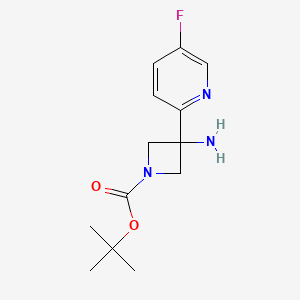

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2696480.png)
